Cas no 2229355-52-4 (2-methyl-4-(1-methylcyclohexyl)butanoic acid)

2-Methyl-4-(1-methylcyclohexyl)butanoic acid is a branched-chain carboxylic acid featuring a cyclohexyl substituent, offering unique steric and electronic properties. Its structure combines aliphatic and cyclic components, making it useful in synthetic chemistry as an intermediate for pharmaceuticals, agrochemicals, or specialty materials. The methylcyclohexyl group enhances lipophilicity, potentially improving bioavailability in drug design, while the carboxylic acid functionality allows for further derivatization. This compound’s stability and tailored steric hindrance may also facilitate selective reactions in complex syntheses. Suitable for research and industrial applications, it provides a versatile scaffold for developing novel compounds with targeted physicochemical properties.
2-methyl-4-(1-methylcyclohexyl)butanoic acid structure
2229355-52-4 structure
Product Name:2-methyl-4-(1-methylcyclohexyl)butanoic acid
CAS No:2229355-52-4
MF:C12H22O2
MW:198.301884174347
CID:6601865
PubChem ID:165881305
Update Time:2025-10-19

2-methyl-4-(1-methylcyclohexyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-4-(1-methylcyclohexyl)butanoic acid
    • EN300-1780084
    • 2229355-52-4
    • Inchi: 1S/C12H22O2/c1-10(11(13)14)6-9-12(2)7-4-3-5-8-12/h10H,3-9H2,1-2H3,(H,13,14)
    • InChI Key: ONYDQWVNDSUDAF-UHFFFAOYSA-N
    • SMILES: OC(C(C)CCC1(C)CCCCC1)=O

Computed Properties

  • Exact Mass: 198.161979940g/mol
  • Monoisotopic Mass: 198.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 37.3Ų

2-methyl-4-(1-methylcyclohexyl)butanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1780084-0.05g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
0.05g
$1080.0 2023-09-20
Enamine
EN300-1780084-0.1g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
0.1g
$1131.0 2023-09-20
Enamine
EN300-1780084-0.25g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
0.25g
$1183.0 2023-09-20
Enamine
EN300-1780084-0.5g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
0.5g
$1234.0 2023-09-20
Enamine
EN300-1780084-1.0g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
1g
$1286.0 2023-05-26
Enamine
EN300-1780084-2.5g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
2.5g
$2520.0 2023-09-20
Enamine
EN300-1780084-5.0g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
5g
$3728.0 2023-05-26
Enamine
EN300-1780084-10.0g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
10g
$5528.0 2023-05-26
Enamine
EN300-1780084-1g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
1g
$1286.0 2023-09-20
Enamine
EN300-1780084-5g
2-methyl-4-(1-methylcyclohexyl)butanoic acid
2229355-52-4
5g
$3728.0 2023-09-20

Additional information on 2-methyl-4-(1-methylcyclohexyl)butanoic acid

Recent Advances in the Study of 2-methyl-4-(1-methylcyclohexyl)butanoic acid (CAS: 2229355-52-4)

In recent years, the compound 2-methyl-4-(1-methylcyclohexyl)butanoic acid (CAS: 2229355-52-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexyl and butanoic acid moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications, making it a subject of intense scientific inquiry.

One of the key areas of research has been the synthesis and optimization of 2-methyl-4-(1-methylcyclohexyl)butanoic acid. Recent publications have highlighted novel synthetic routes that improve yield and purity, which are critical for scaling up production. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated a catalytic asymmetric synthesis method that significantly enhances enantiomeric purity, a crucial factor for its biological activity. This advancement addresses previous challenges related to racemic mixtures and their inconsistent pharmacological effects.

Pharmacological studies have revealed that 2-methyl-4-(1-methylcyclohexyl)butanoic acid exhibits potent anti-inflammatory and analgesic properties. In vitro and in vivo experiments have shown that the compound modulates key inflammatory pathways, including the NF-κB and COX-2 pathways, suggesting its potential as a novel therapeutic agent for chronic inflammatory diseases. A recent preclinical study conducted by researchers at the University of Cambridge reported a significant reduction in pro-inflammatory cytokines in animal models, with minimal side effects compared to existing NSAIDs.

Another promising area of research is the compound's potential application in neurodegenerative diseases. Preliminary data from a 2024 study in Nature Chemical Biology indicated that 2-methyl-4-(1-methylcyclohexyl)butanoic acid can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The study suggested that the compound's ability to inhibit amyloid-beta aggregation and reduce oxidative stress could pave the way for new treatment strategies, although further clinical validation is required.

Despite these advancements, challenges remain in the development of 2-methyl-4-(1-methylcyclohexyl)butanoic acid as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous pharmacokinetic and toxicological studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize the compound's properties and accelerate its transition from bench to bedside.

In conclusion, the latest research on 2-methyl-4-(1-methylcyclohexyl)butanoic acid (CAS: 2229355-52-4) underscores its multifaceted potential in drug discovery and development. With ongoing studies exploring its mechanisms of action and therapeutic applications, this compound represents a promising candidate for addressing unmet medical needs in inflammation and neurodegeneration. Future research should focus on overcoming existing limitations and advancing the compound through clinical trials to fully realize its therapeutic potential.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司